molecular formula C11H24Cl2N2 B8188815 Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride

Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride

Cat. No.: B8188815
M. Wt: 255.22 g/mol
InChI Key: KCFPIUDGTHEUEE-UHFFFAOYSA-N
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Description

Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride is a chemical compound with the molecular formula C11H22N2. It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes a cyclopentyl group attached to a piperidine ring, making it a valuable tool in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride typically involves the reaction of cyclopentylamine with 1-methyl-4-piperidone. The reaction is carried out under controlled conditions, often in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is employed in studies involving neurotransmitter systems and receptor binding.

    Medicine: Research into potential therapeutic applications, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in cellular signaling and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(piperidin-4-yl)-piperazine: Similar in structure but with a piperazine ring instead of a piperidine ring.

    Cyclopropyl-(1-methyl-piperidin-4-yl)-amino-acetic acid: Contains a cyclopropyl group instead of a cyclopentyl group.

Uniqueness

Cyclopentyl-(1-methyl-piperidin-4-YL)-amine dihydrochloride is unique due to its specific cyclopentyl and piperidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research applications.

Properties

IUPAC Name

N-cyclopentyl-1-methylpiperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-13-8-6-11(7-9-13)12-10-4-2-3-5-10;;/h10-12H,2-9H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFPIUDGTHEUEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2CCCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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